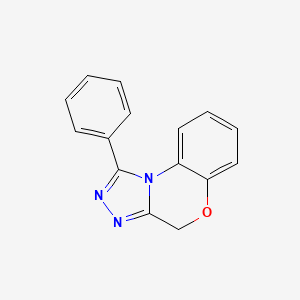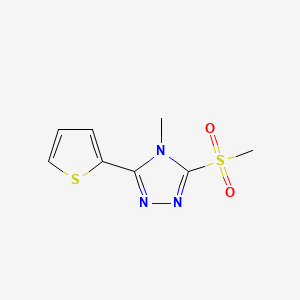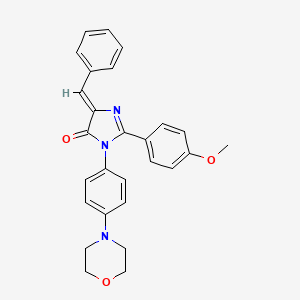
Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the trimethoxyphenyl group. The final step involves the formation of the acetamide moiety and the addition of the diethylamino group. Common reagents used in these reactions include thionyl chloride, diethylamine, and trimethoxybenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions
Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学研究应用
Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential as an anti-tumor agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, leading to microtubule destabilization. This disrupts the mitotic spindle formation, resulting in cell cycle arrest and apoptosis in rapidly dividing cells .
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxyphenyl indanone derivatives: These compounds also target tubulin and exhibit similar microtubule destabilizing properties.
Ellagic acid derivatives: Known for their antiplasmodial activity and ability to inhibit haematin formation.
Uniqueness
Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is unique due to its specific structure that combines a thiadiazole ring with a trimethoxyphenyl group, providing distinct pharmacological properties and making it a valuable compound for further research and development .
属性
CAS 编号 |
154662-54-1 |
|---|---|
分子式 |
C17H25ClN4O4S |
分子量 |
416.9 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H24N4O4S.ClH/c1-6-21(7-2)10-14(22)18-17-20-19-16(26-17)11-8-12(23-3)15(25-5)13(9-11)24-4;/h8-9H,6-7,10H2,1-5H3,(H,18,20,22);1H |
InChI 键 |
NSXJQKKFFAOFAW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)



![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)







